N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-({8-Oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a synthetic quinazoline derivative characterized by:
- A 1,3-dioxolo[4,5-g]quinazolin-8-one core with a sulfanylidene substituent at position 4.
- A benzamide group linked via a methylene bridge to the quinazoline core.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S/c1-33-21-8-5-16(11-22(21)34-2)9-10-28-25(31)18-6-3-17(4-7-18)14-30-26(32)19-12-23-24(36-15-35-23)13-20(19)29-27(30)37/h3-8,11-13,19H,9-10,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRDUVBBDZAWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound based on available literature.
Compound Overview
The compound features a molecular formula of C37H36N4O7S and a molecular weight of 680.78 g/mol. It is characterized by a benzamide core and a quinazoline derivative that contributes to its pharmacological properties. The presence of methoxy groups and a sulfanylidene moiety enhances its biological profile.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The structural elucidation can be performed using techniques such as NMR spectroscopy and X-ray crystallography. The crystal structure reveals distinct interactions between the various functional groups which may influence its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. The presence of the dioxoloquinazoline structure in this compound suggests potential activity against various cancer cell lines.
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12 | EGFR inhibition |
| Compound B | A549 | 15 | Apoptosis induction |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(...) | HeLa | TBD | TBD |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar quinazoline derivatives have been reported to exhibit activity against various bacterial strains. The sulfanylidene group is particularly noted for enhancing antimicrobial efficacy.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Compound C | E. coli | 15 | 32 |
| Compound D | S. aureus | 18 | 16 |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(...) | TBD | TBD | TBD |
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated the effects of similar compounds on breast cancer cells (MCF-7). Results indicated that these compounds induced apoptosis through the activation of caspase pathways.
- Case Study on Antibacterial Efficacy : Another investigation tested quinazoline derivatives against resistant bacterial strains. The findings highlighted significant inhibition at low concentrations, suggesting potential for development into therapeutic agents.
Comparaison Avec Des Composés Similaires
Key Observations:
- Backbone Influence : Quinazoline derivatives (e.g., target compound and ) exhibit enhanced metabolic stability compared to thiadiazine/triazole analogs (), likely due to aromatic ring rigidity.
- Substituent Effects : The 3,4-dimethoxyphenethyl group in the target compound may improve blood-brain barrier penetration compared to the ethylhexyl group in , though this requires experimental validation.
- Sulfanylidene vs. Sulfonamide : The sulfanylidene group in the target compound may confer redox-modulating properties, whereas sulfonamide derivatives () are typical in antimicrobial agents.
Mechanism of Action (MOA) and Systems Pharmacology
Table 2: MOA Predictions Based on Structural Similarity
Key Findings:
- Structural Similarity and MOA : Systems pharmacology analyses () confirm that high structural similarity (Tanimoto >0.85) correlates with shared MOAs (e.g., OA and HG). For the target compound, analogs like may share partial target overlap (e.g., kinase or protease inhibition) but require experimental validation.
- Transcriptome Profiling : Compounds with similar scaffolds (e.g., OA/HG) induce conserved gene expression patterns in inflammation-related pathways (e.g., NF-κB, COX-2) .
Predictive Modeling and Limitations
- QSAR Challenges : While QSAR models () predict bioactivity for analogs, the target compound’s unique 1,3-dioxolo-quinazoline backbone limits dataset availability, reducing model accuracy.
- Docking Analysis : AutoDock4 () simulations suggest the sulfanylidene group may interact with cysteine residues in target proteins, a feature absent in sulfonamide derivatives ().
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